Ergostine

Description

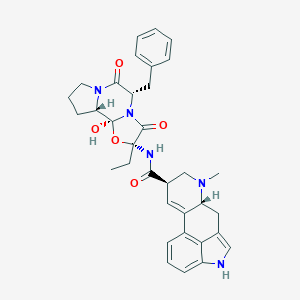

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,16,18,22,26-28,35,43H,3,8,13-15,17,19H2,1-2H3,(H,36,40)/t22-,26-,27+,28+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLCFGMGGWCOOE-CTTKVJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-38-8 | |

| Record name | Ergostine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergostine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERGOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RM45QOC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Ergothioneine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine. It functions as a potent antioxidant and cytoprotectant in various organisms, including humans. Unlike other antioxidants, ergothioneine is not synthesized by human cells and must be obtained from dietary sources. Its unique stability and the presence of a specific cellular transporter, the organic cation transporter novel type 1 (OCTN1), underscore its physiological importance. This technical guide provides an in-depth exploration of the biosynthetic pathways of ergothioneine, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Ergothioneine Biosynthetic Pathways

The biosynthesis of ergothioneine is primarily carried out by bacteria and fungi through distinct aerobic and anaerobic pathways. These pathways utilize L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as the main precursors.

Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)

In aerobic bacteria like Mycobacterium smegmatis, the biosynthesis of ergothioneine is a five-step enzymatic process involving the EgtA, EgtB, EgtC, EgtD, and EgtE proteins.[1]

-

Hercynine Formation: The pathway initiates with the trimethylation of the α-amino group of L-histidine to form hercynine. This reaction is catalyzed by the SAM-dependent methyltransferase, EgtD.[1]

-

γ-Glutamylcysteine Synthesis: Concurrently, the dipeptide γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine by the γ-glutamylcysteine ligase, EgtA.[1]

-

Sulfur Transfer and Sulfoxide Formation: The non-heme iron enzyme EgtB catalyzes the oxidative C-S bond formation between hercynine and γ-glutamylcysteine, yielding hercynyl-γ-glutamylcysteine sulfoxide.[1]

-

Glutamate Cleavage: The amidohydrolase EgtC removes the L-glutamate moiety from hercynyl-γ-glutamylcysteine sulfoxide to produce hercynylcysteine sulfoxide.[1]

-

Ergothioneine Release: Finally, the pyridoxal 5'-phosphate (PLP)-dependent C-S lyase, EgtE, catalyzes the cleavage of the C-S bond in hercynylcysteine sulfoxide to release ergothioneine, pyruvate, and ammonia.[1]

Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)

Fungi, such as Neurospora crassa, employ a more streamlined two-enzyme system for ergothioneine biosynthesis, involving Egt1 and Egt2.[2]

-

Bifunctional Egt1 Activity: The multifunctional enzyme Egt1 first catalyzes the SAM-dependent trimethylation of L-histidine to form hercynine. Subsequently, the same enzyme, Egt1, catalyzes the oxidative coupling of hercynine with L-cysteine to form hercynylcysteine sulfoxide.[2] This bifunctional nature bypasses the need for a separate γ-glutamylcysteine synthesis and incorporation step seen in bacteria.

-

C-S Lyase Activity: The PLP-dependent C-S lyase, Egt2, then cleaves hercynylcysteine sulfoxide to yield ergothioneine.[2]

Anaerobic Biosynthesis (e.g., Chlorobium limicola)

Certain anaerobic bacteria, like the green sulfur bacterium Chlorobium limicola, have evolved an oxygen-independent pathway for ergothioneine synthesis. This pathway involves two key enzymes, EanA and EanB.[3]

-

Hercynine Formation: Similar to the aerobic pathways, the initial step is the conversion of L-histidine to hercynine, catalyzed by the methyltransferase EanA.[3]

-

Sulfur Transfer: The sulfur transferase EanB then directly transfers a sulfur atom to the imidazole ring of hercynine to form ergothioneine. The exact sulfur donor for this reaction is still under investigation.[3]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the ergothioneine biosynthetic pathway.

| Enzyme | Organism | Substrate(s) | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Egt1 | Neurospora crassa | Hercynine | 436 ± 30 | 136 ± 4 | - | [4] |

| L-Cysteine | 603 ± 40 | - | - | [4] | ||

| EgtBCth | Candidatus Chloracidobacterium thermophilum | Hercynine, γ-Glu-Cys | 41.4 ± 3.5 (Hercynine), 5900 ± 900 (γ-Glu-Cys) | ~18 | - | [5] |

| Hercynine, L-Cys | 87.7 ± 7.6 (Hercynine), 205 ± 18 (L-Cys) | ~26 | - | [5] | ||

| Methionine Adenosyltransferase | Mycobacterium smegmatis | Methionine | 288.47 ± 40.90 | 0.93 s-1 | 3200 | [1] |

| ATP | 76.19 ± 13.53 | 0.93 s-1 | 12200 | [1] |

Ergothioneine Production in Recombinant Organisms

Metabolic engineering has enabled the heterologous production of ergothioneine in various host organisms. The table below presents a selection of reported production titers.

| Host Organism | Genetic Modification | Production Titer (mg/L) | Fermentation Scale | Reference |

| Escherichia coli | Expression of M. smegmatis egtBCDE | 19 | Shake Flask | [6] |

| Expression of M. smegmatis egtBCDE + thiosulfate feeding | 24 | Shake Flask | [6] | |

| Co-expression of T. reesei tregt1 and tregt2 | 70.59 | Shake Flask | [7] | |

| Co-expression of T. reesei tregt1 and tregt2 | 4340 | 2-L Fed-batch | [7] | |

| Co-expression of N. crassa egt1 and egt2 | 4220 | 2-L Fed-batch | [7] | |

| Fused N. crassa NcEgt1-1 and C. thermophilum CtEgtB, with M. smegmatis MsEgtE | 790 | 5-L Fed-batch | [8] | |

| Saccharomyces cerevisiae | Expression of fungal EGT pathway genes | 598 ± 18 | Fed-batch | [9] |

| Engineered precursor supply | 2390 ± 80 | Fed-batch | [10] |

Experimental Protocols

General Enzyme Assay Protocol

A generalized protocol for determining the activity of ergothioneine biosynthetic enzymes is outlined below. Specific conditions will need to be optimized for each enzyme.

Coupled Assay for MsEgtE Activity:

The activity of M. smegmatis EgtE can be determined using a coupled enzyme assay.[11]

-

Reaction Mixture: In a total volume of 200 µL, combine 10 nM of purified EgtE (pre-incubated with PLP), 0.13 mM NADH, 1 mM DTT, 22.5 U/mL lactate dehydrogenase (LDH), and varying concentrations of the substrate hercynylcysteine sulfoxide in 50 mM potassium phosphate buffer (pH 8.0).

-

Incubation: Incubate the reaction mixture at 25°C.

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as pyruvate (a product of the EgtE reaction) is converted to lactate by LDH.

-

Calculation: Use a standard curve for NADH absorbance to calculate the enzymatic activity.

HPLC Method for Ergothioneine Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of ergothioneine.

Sample Preparation (General):

-

Extract ergothioneine from the sample (e.g., cell lysate, fermentation broth) using a suitable solvent, such as 70% ethanol or methanol.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of water and a small percentage of an organic solvent like methanol or acetonitrile (e.g., 90:10 water:methanol). The aqueous phase may contain a buffer, such as sodium phosphate, and an ion-pairing agent if necessary.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at approximately 254-257 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: 5-20 µL.

Ergothioneine is quantified by comparing the peak area of the sample to a standard curve of known ergothioneine concentrations.

LC-MS/MS Method for Ergothioneine and Intermediates Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of ergothioneine and its biosynthetic intermediates.

Sample Preparation:

Similar to HPLC, with the potential addition of a protein precipitation step (e.g., with acetonitrile) for complex biological matrices. An isotopically labeled internal standard (e.g., ergothioneine-d9) is often added for accurate quantification.

LC Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 column.

-

Mobile Phase: A gradient of aqueous and organic phases, often containing a modifier like formic acid to improve ionization.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

Regulation of Ergothioneine Biosynthesis

The biosynthesis of ergothioneine is a regulated process to ensure cellular homeostasis. In Mycobacterium tuberculosis, the activity of EgtD, the first committed enzyme in the pathway, is regulated by phosphorylation.

The serine/threonine protein kinase PknD phosphorylates EgtD, which negatively regulates its methyltransferase activity.[1] This phosphorylation event provides a mechanism for the bacterium to control the metabolic flux towards ergothioneine biosynthesis in response to environmental cues.

Experimental Workflow for Studying Protein Phosphorylation

The following workflow can be employed to investigate the phosphorylation of proteins involved in ergothioneine biosynthesis.

Conclusion

The biosynthesis of ergothioneine is a fascinating and complex process with variations across different microbial species. This technical guide has provided a detailed overview of the known biosynthetic pathways, quantitative data on enzyme kinetics and production titers, and methodologies for the study of this important molecule. A deeper understanding of these pathways and their regulation will be instrumental in developing strategies for the large-scale production of ergothioneine for applications in nutrition, cosmetics, and medicine. The provided diagrams and protocols offer a solid foundation for researchers to further explore the intricacies of ergothioneine biosynthesis and its physiological roles.

References

- 1. Regulation of Ergothioneine Biosynthesis and Its Effect on Mycobacterium tuberculosis Growth and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Kinetic Study of In Vitro Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring protein phosphorylation by combining computational approaches and biochemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Response of Mycobacterium smegmatis to the Cytochrome bcc Inhibitor Q203 | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Adaptation of Mycobacterium smegmatis to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]

- 10. researchgate.net [researchgate.net]

- 11. thieno-gtp.com [thieno-gtp.com]

The Discovery and Cellular Biology of Ergothioneine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (ET) is a naturally occurring sulfur-containing amino acid derived from histidine. First identified over a century ago, its unique antioxidant properties and specific cellular transport mechanism have increasingly positioned it as a molecule of significant interest in cellular biology and therapeutic development. This technical guide provides an in-depth exploration of the discovery of ergothioneine, its historical context in cellular biology, and the key experimental findings that have elucidated its function. Particular focus is given to quantitative data, detailed experimental methodologies, and the signaling pathways through which ergothioneine exerts its effects.

Discovery and Early History

Ergothioneine was first isolated in 1909 by the French pharmacist and chemist Charles Tanret from the ergot fungus (Claviceps purpurea), from which it derives its name.[1] For several decades following its discovery, its physiological significance remained largely enigmatic. Early research focused on its chemical characterization and distribution in various biological tissues. It was noted to accumulate in specific cells and tissues, particularly those subjected to high levels of oxidative stress, hinting at a protective role.[2]

A pivotal moment in the history of ergothioneine research was the discovery of a highly specific transporter, which explained its selective accumulation in certain cell types and underscored its biological importance.

The Ergothioneine Transporter: OCTN1/SLC22A4

A breakthrough in understanding the cellular biology of ergothioneine came with the identification of the Organic Cation Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene, as the specific transporter for ergothioneine.[3][4][5] This discovery transformed the perception of OCTN1, which was previously thought to be a transporter of organic cations like tetraethylammonium (TEA).[4][5] The transporter is now often referred to as the ergothioneine transporter (ETT).[4][5]

Quantitative Data on Transporter Kinetics and Specificity

The identification of OCTN1 as the ergothioneine transporter was supported by compelling quantitative data demonstrating its high affinity and specificity for ergothioneine over other potential substrates. The following table summarizes key kinetic parameters from studies on human OCTN1 (hOCTN1).

| Substrate | Transporter | Cell Line | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Transport Efficiency (μL/min/mg protein) | Reference |

| Ergothioneine | hOCTN1 | HEK293 | 21 | 4100 | 195 | [4] |

| Stachydrine | hOCTN1 | HEK293 | 88 | 1700 | 19 | [4] |

| Tetraethylammonium (TEA) | hOCTN1 | HEK293 | - | - | 0.8 ± 0.1 | [4] |

| L-Carnitine | hOCTN1 | HEK293 | - | - | 0.6 ± 0.4 | [4] |

| Hercynine | hOCTN1 | HEK293 | 1400 | - | - | [6] |

| Methimazole | hOCTN1 | HEK293 | 7500 | - | - | [6] |

Note: Vmax was calculated from the reported transport efficiency and Km value in the primary literature.

Experimental Protocol: Cellular Uptake Assay for Ergothioneine

The following is a representative protocol for a cellular uptake assay used to characterize the transport of radiolabeled ergothioneine via OCTN1-expressing cells.

Objective: To quantify the uptake of [³H]-Ergothioneine in cells overexpressing the human OCTN1 transporter.

Materials:

-

HEK293 cells stably transfected with a vector containing the human SLC22A4 gene (hOCTN1-HEK293) and mock-transfected control cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]-Ergothioneine (radiolabeled substrate).

-

Unlabeled ergothioneine (for competition assays).

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

-

24-well cell culture plates.

Procedure:

-

Cell Seeding: Seed hOCTN1-HEK293 and mock-transfected cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed uptake buffer. Add 0.5 mL of uptake buffer to each well and pre-incubate for 15 minutes at 37°C.

-

Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of uptake buffer containing a known concentration of [³H]-Ergothioneine (e.g., 10 µM, with a specific activity of 1 µCi/mL). For competition assays, include a high concentration of unlabeled ergothioneine (e.g., 1 mM).

-

Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 15, 30, and 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with 1 mL of ice-cold PBS.

-

Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

Quantification: Transfer the cell lysate from each well to a scintillation vial. Add 5 mL of scintillation cocktail to each vial.

-

Measurement: Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay). Calculate the rate of uptake as picomoles of ergothioneine per milligram of protein per minute.

Signaling Pathways Involving Ergothioneine

Ergothioneine's primary recognized function is as a potent antioxidant. It exerts its cytoprotective effects through direct scavenging of reactive oxygen species (ROS) and by modulating key signaling pathways involved in the cellular stress response.

The KEAP1-NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular antioxidant defenses. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. Ergothioneine has been shown to modulate this pathway, leading to the upregulation of downstream antioxidant enzymes.[3][7]

Regulation of SIRT1 and SIRT6

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. Ergothioneine has been shown to upregulate the expression of Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6).[4][8][9] This upregulation is associated with protective effects against cellular senescence and inflammation.

Experimental Workflow for Transporter Identification

The identification of OCTN1 as the ergothioneine transporter involved a systematic experimental approach. The following diagram illustrates a generalized workflow representative of the research that led to this discovery.

Standard Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of ergothioneine is a cornerstone of its biological activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.

Objective: To determine the free radical scavenging activity of ergothioneine using the DPPH radical.

Materials:

-

Ergothioneine.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Methanol (spectroscopic grade).

-

Ascorbic acid (positive control).

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

-

96-well microplate or cuvettes.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Sample and Control Solutions: Prepare a stock solution of ergothioneine in methanol. From the stock solution, prepare a series of dilutions to test a range of concentrations. Prepare a similar dilution series for the positive control, ascorbic acid.

-

Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of ergothioneine or ascorbic acid to the wells. c. For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution. d. For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

Where:

-

A_blank is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of ergothioneine. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Conclusion and Future Directions

The journey of ergothioneine from its initial discovery in a fungus to its recognition as a vital component of cellular antioxidant defense, with its own dedicated transport system, is a testament to its biological importance. The elucidation of its role in modulating key signaling pathways like KEAP1-NRF2 and its influence on sirtuin activity have opened up new avenues for research and therapeutic development. For researchers, scientists, and drug development professionals, a thorough understanding of the history, cellular biology, and experimental validation of ergothioneine's functions is crucial. Future research will likely focus on further delineating its precise mechanisms of action in various disease models, exploring its potential as a therapeutic agent for a range of oxidative stress-related pathologies, and investigating the regulation of its transporter, OCTN1, in health and disease. The in-depth technical understanding provided in this guide serves as a foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the ergothioneine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the ergothioneine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the substrate specificity of the ergothioneine transporter with methimazole, hercynine, and organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening and evaluation of antioxidants for retinal pigment epithelial cell protection: L-ergothioneine as a novel therapeutic candidate through NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ergothioneine oxidation in the protection against high-glucose induced endothelial senescence: Involvement of SIRT1 and SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ergothioneine inhibits the progression of osteoarthritis via the Sirt6/NF-κB axis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Ergothioneine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine, which mammals acquire exclusively through their diet. Its unique chemical properties and specific cellular uptake via the OCTN1 transporter (SLC22A4) underscore its physiological significance. EGT accumulates in tissues susceptible to oxidative stress and inflammation, where it functions as a potent cytoprotectant. This technical guide provides an in-depth exploration of the multifaceted biological roles of ergothioneine in mammals, with a focus on its antioxidant, anti-inflammatory, and cellular protection mechanisms. Detailed experimental protocols for assessing its activity and quantitative data from key studies are presented to serve as a comprehensive resource for researchers and professionals in cellular biology, pharmacology, and drug development.

Introduction

Cellular homeostasis is perpetually challenged by endogenous metabolic processes and exogenous factors, leading to the generation of reactive oxygen species (ROS). Unchecked, ROS can inflict oxidative damage upon vital macromolecules, including DNA, proteins, and lipids, contributing to cellular senescence and the pathogenesis of a myriad of diseases. Ergothioneine has emerged as a significant physiological antioxidant and cytoprotectant, distinguished by its high stability and specific transport system. This guide delineates the core biological functions of ergothioneine in mammalian systems.

Physicochemical Properties and Bioavailability

Ergothioneine (C₉H₁₅N₃O₂S) is a hydrophilic thione/thiol compound. At physiological pH, it predominantly exists in the thione tautomeric form, which confers exceptional stability and resistance to auto-oxidation compared to other biological thiols like glutathione.[1] Mammals are incapable of synthesizing ergothioneine and must obtain it from dietary sources, with mushrooms being a particularly rich source.[2]

Following ingestion, ergothioneine is absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream. Its uptake into cells is mediated by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), encoded by the SLC22A4 gene.[3] This transporter facilitates the accumulation of ergothioneine in various tissues, with particularly high concentrations found in the liver, whole blood, spleen, and kidney.[4][5]

Core Biological Functions

Potent Antioxidant and Radical Scavenger

Ergothioneine's primary and most well-characterized function is its role as a potent antioxidant. It directly quenches a variety of reactive oxygen and nitrogen species, including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and peroxynitrite (ONOO⁻).[1] Furthermore, it can chelate divalent metal ions, such as iron and copper, thereby preventing their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

Ergothioneine also contributes to the regeneration of other antioxidants, such as vitamin C, and can work in concert with the glutathione system.[1] Its ability to accumulate in mitochondria, a major site of ROS production, further highlights its importance in protecting against oxidative damage at a subcellular level.

Modulation of Inflammatory Responses

Chronic inflammation is a key driver of many pathological conditions. Ergothioneine exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[6] By suppressing NF-κB activation, ergothioneine can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]

Cellular Protection and Cytoprotective Signaling

Beyond its direct antioxidant and anti-inflammatory effects, ergothioneine plays a crucial role in cellular protection through the modulation of various signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Ergothioneine has been demonstrated to activate the Nrf2/ARE pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are critical for cellular defense against oxidative stress.[9][10]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK cascades, are involved in a variety of cellular processes, including stress responses, inflammation, and apoptosis. Ergothioneine has been shown to modulate MAPK signaling, although its effects can be context-dependent. For instance, in some models of oxidative stress, ergothioneine has been observed to inhibit the phosphorylation of p38 and JNK, thereby mitigating stress-induced apoptosis.[11]

Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in regulating metabolism, cellular stress resistance, and aging. Ergothioneine has been shown to upregulate the expression and activity of SIRT1 and SIRT6.[12][13] This activation of sirtuins may contribute to ergothioneine's protective effects against endothelial senescence and other age-related cellular dysfunctions.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the distribution and biological effects of ergothioneine.

Table 1: Basal Ergothioneine Concentrations in Mouse Tissues

| Tissue | Ergothioneine Concentration (ng/mg wet weight) |

| Liver | 80.65 ± 4.14 |

| Spleen | 36.45 ± 3.72 |

| Kidney | 27.61 ± 2.61 |

| Lung | 19.56 ± 1.46 |

| Heart | 12.09 ± 1.20 |

| Small Intestine | 7.23 ± 0.86 |

| Eye | 5.40 ± 0.29 |

| Large Intestine | 4.37 ± 0.93 |

| Brain | 3.73 ± 0.59 |

| Whole Blood | 58.99 ± 2.05 (ng/µl) |

| Data from a study on male C57BL6J mice.[4][5] |

Table 2: Effects of Ergothioneine Supplementation in Humans

| Study | Dosage | Duration | Key Findings |

| Clinical Trial 1 | 5 or 25 mg/day | 7 days | Dose-dependent increase in plasma, urine, and whole blood ergothioneine levels.[2] |

| Clinical Trial 2 | 10 or 25 mg/day | 16 weeks | Dose-dependent increase in plasma ergothioneine (~3-6 fold for 10 mg, ~6-16 fold for 25 mg).[14] |

| Clinical Trial 3 | 5 or 10 mg/day | 8 weeks | Plasma EGT increased from ~3.4-3.5 µM to ~5.5 µM (5 mg) and ~8.0 µM (10 mg).[11] |

Table 3: Effects of Ergothioneine on Inflammatory Markers and Antioxidant Enzymes

| Parameter | Cell/Animal Model | Treatment/Dose | Observed Effect | Reference |

| TNF-α, IL-6, IL-1β | LPS-stimulated macrophages | Varies | Dose-dependent reduction in cytokine production. | [15] |

| NF-κB Activation | H₂O₂ and TNF-α stimulated A549 cells | Varies | Inhibition of NF-κB activation. | [6] |

| Superoxide Dismutase (SOD) Activity | Mouse model of UVA-induced skin damage | Topical EGT | Increased SOD activity. | [9] |

| Catalase Activity | In vitro studies | Varies | Reports of increased catalase levels. | [1] |

Mandatory Visualizations

Signaling Pathways

References

- 1. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergothioneine supplementation in people with metabolic syndrome (ErgMS): protocol for a randomised, double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Ergothioneine inhibits oxidative stress- and TNF-alpha-induced NF-kappa B activation and interleukin-8 release in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dermato-protective properties of ergothioneine through induction of Nrf2/ARE-mediated antioxidant genes in UVA-irradiated Human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inventbiotech.com [inventbiotech.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Ergothioneine oxidation in the protection against high-glucose induced endothelial senescence: Involvement of SIRT1 and SIRT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Response pathways of superoxide dismutase and catalase under the regulation of triclocarban-triggered oxidative stress in Eisenia foetida: Comprehensive mechanism analysis based on cytotoxicity and binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergothioneine: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent antioxidant and cytoprotective properties. Unlike other antioxidants, humans cannot synthesize ergothioneine and must obtain it through their diet.[1][2][3][4][5] This has led to growing interest in its potential role as a "longevity vitamin" and its application in pharmaceuticals and functional foods.[1][6] This technical guide provides an in-depth overview of the natural sources of ergothioneine, dietary intake levels across different populations, and detailed methodologies for its extraction and quantification. The guide also visualizes the biosynthetic pathways of this unique compound.

Natural Sources of Ergothioneine

Ergothioneine is synthesized primarily by fungi and certain bacteria.[7][8][9] Consequently, its presence in the food chain is largely dependent on the microbial ecosystems in the soil and the consumption of organisms that accumulate it.

Fungi: The Richest Dietary Source

Mushrooms are unequivocally the most significant dietary source of ergothioneine.[2][10][11][12][13] The concentration of ergothioneine varies considerably among different mushroom species, with some specialty mushrooms containing exceptionally high levels.[6][10][14] For instance, gourmet wild and cultivated mushrooms like Hen of the Woods, Shiitake, and King Boletes can have ergothioneine levels 500 to 1000 times higher than those found in grains and vegetables.[10] In contrast, the common button mushroom (Agaricus bisporus) contains lower, yet still significant, amounts.[10][11]

Animal Products

Ergothioneine is also found in animal products, particularly in organ meats such as liver and kidney.[12][15][16] This is a result of animals consuming plants and other materials that contain ergothioneine, which then accumulates in their tissues.

Plant-Based Sources

While plants do not synthesize ergothioneine themselves, they can absorb it from the soil through symbiotic relationships with mycorrhizal fungi.[10][11] This results in detectable, albeit generally lower, levels of ergothioneine in certain grains, beans, and vegetables.[10][12] Notable plant sources include black and red beans, and oat bran.[16] Fermented foods, such as tempeh, can also be a source of ergothioneine, depending on the microorganisms involved in the fermentation process.[2][3]

Quantitative Data on Ergothioneine Content in Foods

The following tables summarize the ergothioneine content in various food sources, compiled from multiple studies. It is important to note that these values can vary based on factors such as the specific variety of the food, cultivation methods, and analytical techniques used.[3][10]

Table 1: Ergothioneine Content in Various Mushroom Species

| Mushroom Species | Ergothioneine Content (mg/kg dry weight) | Reference |

| Pleurotus citrinopileatus (Golden Oyster) | 822.1 ± 20.6 | [17][18] |

| Lepista nuda (Blewit) | Up to 5540 | [14] |

| Grifola frondosa (Maitake/Hen of the Woods) | High | [10] |

| Lentinula edodes (Shiitake) | High | [6][10][12] |

| Boletus edulis (King Bolete/Porcini) | High | [10][13] |

| Pleurotus ostreatus (Oyster Mushroom) | High | [6][10][12][13] |

| Flammulina velutipes (Enokitake) | High | [10] |

| Agaricus bisporus (Portobello, Crimini) | Moderate | [6] |

| Agaricus bisporus (White Button) | Lower than many other mushrooms | [6][10] |

| Ganoderma species (Reishi) | 0.6 - 0.8 | [14] |

Table 2: Ergothioneine Content in Other Food Sources

| Food Source | Ergothioneine Content (mg/kg wet weight unless specified) | Reference |

| Tempeh | 201.13 (dry weight) | [3] |

| King Crab | Significant amounts | [13] |

| Black Beans | Significant amounts | [13][16] |

| Red Beans | Significant amounts | [13][16] |

| Oats | Significant amounts | [13] |

| Asparagus | 163.25 (dry weight) | [3] |

| Liver (Animal) | High | [12][15][16] |

| Kidney (Animal) | High | [12][15][16] |

| Beer | 0.02 | [3] |

Dietary Intake Levels of Ergothioneine

The dietary intake of ergothioneine varies significantly across different geographical regions, likely reflecting differences in mushroom consumption.

Table 3: Estimated Daily Dietary Intake of Ergothioneine in Various Countries

| Country/Region | Estimated Daily Intake | Reference |

| Italy | 4.69 - 17.1 mg | [1] |

| France | 2.24 - 3.57 mg | [1] |

| United States | 1.12 - 10.7 mg | [1] |

| Japan | Positively correlated with fish intake | [19] |

Biosynthesis of Ergothioneine

Ergothioneine is synthesized from the amino acid L-histidine through distinct pathways in fungi and mycobacteria.

Fungal Biosynthesis Pathway

In fungi, such as Neurospora crassa, the biosynthesis of ergothioneine is a two-step enzymatic process.

Caption: Fungal ergothioneine biosynthesis pathway.

This pathway is more efficient than the bacterial pathway as it involves fewer enzymatic steps.[9] The enzyme Egt1 first catalyzes the trimethylation of L-histidine to form hercynine, utilizing S-adenosylmethionine (SAM) as the methyl group donor. Egt1 then facilitates the attachment of cysteine to hercynine. Subsequently, the enzyme Egt2, a C-S lyase, converts hercynylcysteine sulfoxide to ergothioneine.[9][20]

Mycobacterial Biosynthesis Pathway

The biosynthesis of ergothioneine in mycobacteria, such as Mycobacterium smegmatis, is a more complex, five-step process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 5. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergothioneine: The Mushroom’s Mighty Amino Acid [nfpt.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mushroom-Derived Compound That Could Change Your Life: Ergothioneine [gavinpublishers.com]

- 11. purovitalis.com [purovitalis.com]

- 12. santabiotech.com [santabiotech.com]

- 13. 5 Ergothioneine-Packed Foods for Your Anti-Aging Diet [longevity.technology]

- 14. Ergothioneine Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. koatji.com [koatji.com]

- 16. Dietary sources and antioxidant effects of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Association Between Serum Ergothioneine Concentration and Japanese Dietary Habits: The Third Survey of the ROAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Cellular Uptake and Distribution of Ergothioneine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties. Unlike other antioxidants, mammals do not synthesize EGT and must acquire it from dietary sources. Its cellular uptake and tissue distribution are mediated by a specific transporter, the organic cation transporter novel type 1 (OCTN1), also known as SLC22A4. This high-affinity transport system ensures the efficient accumulation of EGT in tissues prone to oxidative stress. This technical guide provides a comprehensive overview of the cellular uptake and distribution of ergothioneine, including quantitative data on transport kinetics and tissue distribution, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved.

Cellular Uptake of Ergothioneine

The cellular uptake of ergothioneine is a crucial process that governs its bioavailability and subsequent physiological effects. This process is primarily mediated by the specific transporter OCTN1.

The Ergothioneine Transporter: OCTN1 (SLC22A4)

OCTN1 is a member of the solute carrier 22 family and is the high-affinity transporter responsible for the uptake and retention of ergothioneine in mammalian cells.[1][2] The transport process is sodium-dependent and pH-sensitive, with optimal uptake occurring at physiological pH.[3] The expression of the SLC22A4 gene varies across different tissues, which directly influences the tissue-specific accumulation of ergothioneine.[4][5]

Kinetics of Ergothioneine Transport

The transport of ergothioneine by OCTN1 follows Michaelis-Menten kinetics, characterized by a specific affinity (Km) and maximum velocity (Vmax). These parameters can vary depending on the cell type and experimental conditions.

| Cell Line | Transporter | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| HEK293 | Human OCTN1 | 21 | Not specified | [1] |

| HEK293 | Mouse OCTN1 | 4.68 | 532 | [6] |

| HEK293 | Rat OCTN1 | 4640 | Not specified | [3] |

Table 1: Kinetic Parameters of Ergothioneine Transport by OCTN1 in Different Cell Lines.

Inhibition of Ergothioneine Transport

Several compounds have been shown to inhibit the transport of ergothioneine via OCTN1. Understanding these interactions is crucial for studying the transporter's function and for identifying potential drug interactions.

| Inhibitor | IC50 | Cell Line/System | Reference |

| Verapamil | 11 µM (Ki) | HEK293 cells expressing human ETT | [7] |

| Quinidine | 0.14 µM | CHO cells expressing HERG + OCTN1 | [8] |

| Cimetidine | No significant inhibition | HEK293 cells expressing OCTN1 | [9] |

Table 2: IC50 Values of Selected Inhibitors of OCTN1-Mediated Ergothioneine Transport. Note: The quinidine IC50 value is for the inhibition of the HERG potassium channel, potentiated by OCTN1 expression, and may not directly reflect competitive inhibition of ergothioneine transport.

Tissue Distribution of Ergothioneine

Following intestinal absorption via OCTN1, ergothioneine is distributed throughout the body, accumulating in specific tissues. Its distribution pattern reflects the expression levels of OCTN1 and the sites of high oxidative stress.

Ergothioneine Distribution in Humans

Ergothioneine is found in various human tissues, with particularly high concentrations in red blood cells, bone marrow, liver, kidneys, and the central nervous system.[7][10]

| Tissue | Concentration | Reference |

| Whole Blood | Approaching millimolar range | [10] |

| Liver | Approaching millimolar range | [10] |

| Kidney | Approaching millimolar range | [10] |

| Brain (Cortex) | ~3.73 ± 0.59 ng/mg | [10] |

| Erythrocytes | 8% of control subjects in hemodialysis patients | [11][12] |

| Plasma | Reduced in hemodialysis patients | [11][12] |

Table 3: Ergothioneine Concentration in Human Tissues.

Ergothioneine Distribution in Mice

Studies in mice have provided a detailed map of ergothioneine distribution and have shown that its levels can be significantly influenced by dietary intake.[13]

| Tissue | Basal Concentration (ng/mg wet weight) | Reference |

| Liver | 80.65 ± 4.14 | [10] |

| Spleen | 36.45 ± 3.72 | [10] |

| Kidney | 27.61 ± 2.61 | [10] |

| Lung | 19.56 ± 1.46 | [10] |

| Heart | 12.09 ± 1.20 | [10] |

| Small Intestine | 7.23 ± 0.86 | [10] |

| Eye | 5.40 ± 0.29 | [10] |

| Large Intestine | 4.37 ± 0.93 | [10] |

| Brain | 3.73 ± 0.59 | [10] |

| Skeletal Muscle (Soleus) | Significantly higher than gastrocnemius and plantaris | [14] |

Table 4: Basal Ergothioneine Concentration in Mouse Tissues.

Experimental Protocols

Accurate and reproducible methods are essential for studying the cellular uptake and distribution of ergothioneine. This section provides detailed protocols for key experiments.

Quantification of Ergothioneine by LC-MS/MS

This protocol describes a general method for the quantification of ergothioneine in biological samples using liquid chromatography-tandem mass spectrometry.

3.1.1. Sample Preparation (Tissues)

-

Accurately weigh approximately 100 mg of frozen tissue.

-

Add 500 µL of ice-cold extraction solvent (e.g., methanol/water, 80:20, v/v) containing an internal standard (e.g., d9-ergothioneine).

-

Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Column: A HILIC or C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient runs from high organic to high aqueous for reversed-phase or the opposite for HILIC.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Ergothioneine transition: m/z 230.1 → 127.1

-

d9-Ergothioneine transition: m/z 239.1 → 127.1

-

Cellular Uptake Assay using Radiolabeled Ergothioneine

This protocol outlines a method for measuring the uptake of radiolabeled ergothioneine (e.g., [3H]-ergothioneine) in cultured cells.

-

Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing OCTN1) in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Uptake Initiation: Add 200 µL of transport buffer containing a known concentration of [3H]-ergothioneine and unlabeled ergothioneine to each well.

-

Incubation: Incubate the plate at 37°C for a specified time course (e.g., 1, 5, 15, 30, and 60 minutes).

-

Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold transport buffer.

-

Cell Lysis: Lyse the cells by adding 250 µL of 0.1 M NaOH with 1% SDS to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Signaling Pathways and Experimental Workflows

Ergothioneine has been shown to influence several key signaling pathways involved in cellular defense and homeostasis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying ergothioneine uptake.

Conclusion

The cellular uptake and distribution of ergothioneine, orchestrated by the specific transporter OCTN1, are fundamental to its protective roles in human health. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer valuable resources for further investigation into the therapeutic potential of this unique antioxidant. Future research should continue to elucidate the precise mechanisms of ergothioneine's action and its role in the prevention and treatment of diseases associated with oxidative stress.

References

- 1. Discovery of the ergothioneine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the ergothioneine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 5. OCTN1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 8. xenotech.com [xenotech.com]

- 9. OCTN1 is a high-affinity carrier of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Depletion by Hemodialysis of the Antioxidant Ergothioneine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues [ouci.dntb.gov.ua]

- 14. Characteristics of ergothioneine distribution across skeletal muscles and adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergothioneine: A Technical Guide to its Core Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid with potent antioxidant and cytoprotective properties.[1] Unlike other antioxidants, EGT is actively transported into cells and accumulates in tissues susceptible to oxidative stress, suggesting a significant physiological role in cellular defense.[2] This technical guide provides an in-depth overview of the mechanisms by which ergothioneine mitigates oxidative stress, including direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant pathways. Detailed experimental protocols and quantitative data from key assays are presented to support researchers and drug development professionals in evaluating and harnessing the therapeutic potential of ergothioneine.

Introduction

Ergothioneine is a unique thiourea derivative of histidine, existing predominantly in its stable thione form at physiological pH.[3][4] Humans cannot synthesize ergothioneine and must acquire it through dietary sources, primarily mushrooms.[1][3] Its active uptake and retention in the body, mediated by the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1), underscore its biological importance.[2] This guide delves into the multifaceted role of ergothioneine in combating oxidative stress, a key pathological factor in numerous chronic and degenerative diseases.[1]

Mechanisms of Action in Mitigating Oxidative Stress

Ergothioneine employs a multi-pronged approach to mitigate oxidative stress, encompassing both direct and indirect antioxidant activities.

Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Ergothioneine is a versatile scavenger of a wide array of reactive oxygen and nitrogen species.[5] Its direct radical scavenging activity is a cornerstone of its antioxidant function.

-

Hydroxyl Radical (•OH): Ergothioneine is a powerful scavenger of the highly reactive hydroxyl radical.[5]

-

Singlet Oxygen (¹O₂): It exhibits a high rate of singlet oxygen quenching, potentially faster than other biological thiols like glutathione.

-

Peroxynitrite (ONOO⁻): Ergothioneine effectively scavenges peroxynitrite, a potent nitrating and oxidizing agent formed from the reaction of superoxide and nitric oxide.[5]

-

Hypochlorous Acid (HOCl): It provides protection against the damaging effects of hypochlorous acid, a reactive species produced by myeloperoxidase in neutrophils.[5]

Metal Ion Chelation

Ergothioneine can chelate divalent metal cations, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By binding these transition metals, it prevents their participation in redox reactions like the Fenton reaction, which generates highly destructive hydroxyl radicals. This chelation activity contributes significantly to its ability to prevent oxidative damage to macromolecules.[2]

Modulation of Endogenous Antioxidant Pathways

Beyond its direct scavenging activities, ergothioneine plays a crucial role in upregulating the body's own antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[6] Upon exposure to oxidative stress or in the presence of Nrf2 activators like ergothioneine, this interaction is disrupted.

Ergothioneine is believed to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[6]

Ergothioneine-mediated activation of the Nrf2 signaling pathway.

This leads to an increased expression of a battery of antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and their derivatives.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of superoxide radicals and hydrogen peroxide.[7]

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of ergothioneine has been quantified using various in vitro assays. The following tables summarize key findings, though it is important to note that results can vary based on experimental conditions.

Table 1: Radical Scavenging Activity of Ergothioneine

| Assay | Radical Scavenged | IC₅₀ Value / Activity | Reference Compound(s) and Activity |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | ~0.07 mg/mL | Ascorbic Acid: ~0.005 mg/mL |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 15.29 µg/mg of mushroom extract (96% scavenging) | - |

| Peroxyl Radicals | Peroxyl (ROO•) | 11.74 µM | - |

| Hydroxyl Radicals | Hydroxyl (•OH) | Higher scavenging capacity than uric acid | Uric Acid |

| Peroxynitrite | Peroxynitrite (ONOO⁻) | Higher scavenging capacity than uric acid | Uric Acid |

Table 2: Effect of Ergothioneine on Endogenous Antioxidant Enzyme Expression/Activity

| Enzyme | Effect of Ergothioneine Treatment | Cell/System |

| Superoxide Dismutase (SOD) | Increased activity.[3] | Brain tissue (in vivo) |

| Catalase (CAT) | Upregulation of gene expression via Nrf2 pathway.[7] | Various cell lines (in vitro) |

| Glutathione Peroxidase (GPx) | Upregulation of gene expression via Nrf2 pathway.[7] | Various cell lines (in vitro) |

| Heme Oxygenase-1 (HO-1) | Increased protein expression. | Hepatic cells, Keratinocytes (in vitro) |

| NQO1 | Increased protein expression. | Hepatic cells, Keratinocytes (in vitro) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ergothioneine's antioxidant properties.

Cell Culture and Induction of Oxidative Stress

This protocol outlines a general procedure for treating cultured cells with ergothioneine and inducing oxidative stress.

General workflow for in vitro cell culture experiments.

-

Cell Seeding: Plate cells (e.g., human dermal fibroblasts, hepatocytes, or neuronal cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

Ergothioneine Pre-treatment: Prepare a stock solution of L-ergothioneine in a sterile, aqueous solvent (e.g., phosphate-buffered saline or cell culture medium). Dilute the stock solution to the desired final concentrations in fresh culture medium and replace the existing medium with the ergothioneine-containing medium. Include a vehicle control (medium without ergothioneine). Incubate for a predetermined time (e.g., 2-24 hours) to allow for cellular uptake.

-

Induction of Oxidative Stress: Introduce an oxidative stressor. For example, add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a prior dose-response experiment to induce a suboptimal level of cell death (e.g., 50-500 µM). Alternatively, expose the cells to a controlled dose of UVA or UVB radiation.

-

Incubation: Continue the incubation for a period relevant to the endpoint being measured (e.g., 1-24 hours).

-

Downstream Analysis: Proceed with specific assays to measure outcomes such as cell viability (MTT assay), intracellular ROS levels (DCFH-DA assay), lipid peroxidation (MDA assay), or protein expression (Western blot).

Measurement of Intracellular ROS using DCFH-DA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

-

Cell Preparation: Following the experimental treatment as described in section 4.1, wash the cells twice with warm phosphate-buffered saline (PBS).

-

Probe Loading: Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Oxidation to Fluorescent DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: After incubation, wash the cells again with warm PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Express the results as a percentage of the fluorescence in control cells or normalize to cell number or protein content.

Assessment of Lipid Peroxidation via Malondialdehyde (MDA) Assay

This protocol outlines the measurement of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

-

Sample Preparation: After experimental treatment, harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Reaction with Thiobarbituric Acid (TBA): Mix a portion of the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). During this incubation, MDA reacts with TBA to form a pink-colored MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.

-

Spectrophotometric Measurement: Transfer the supernatant to a microplate and measure the absorbance at approximately 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

Western Blot Analysis for Nrf2 and Downstream Targets

This protocol details the procedure for detecting the expression of Nrf2 and its target proteins (e.g., HO-1, NQO1) by Western blotting.

-

Protein Extraction: Following experimental treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Ergothioneine stands out as a potent and physiologically significant antioxidant. Its multifaceted mechanisms of action, including direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway, make it a compelling candidate for therapeutic interventions in a wide range of oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the clinical potential of this remarkable natural compound. Further research is warranted to fully elucidate its in vivo efficacy and to establish optimal therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Oxidized Forms of Ergothioneine Are Substrates for Mammalian Thioredoxin Reductase | Semantic Scholar [semanticscholar.org]

- 3. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Genetic Regulation of Ergothioneine Synthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant synthesized by a limited range of organisms, primarily fungi and certain bacteria. Its unique cytoprotective properties have garnered significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing ergothioneine biosynthesis in fungi, offering valuable insights for research and development endeavors aimed at harnessing this remarkable molecule.

The Fungal Ergothioneine Biosynthetic Pathway

In fungi, the synthesis of ergothioneine is a streamlined process, typically encoded by two key genes: egt-1 (or egtA) and egt-2. This is in contrast to the more complex five-gene pathway found in some bacteria.[1][2] The fungal pathway utilizes L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as primary substrates.[3]

The central enzyme, Egt-1 (or EgtA in some species like Aspergillus fumigatus), is a bifunctional or trimodular enzyme that catalyzes the initial steps of the pathway.[1][4] It first acts as a methyltransferase, using SAM to trimethylate the α-amino group of L-histidine to form hercynine. Subsequently, Egt-1 facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing a hercynylcysteine sulfoxide intermediate.[1]

The final step is catalyzed by Egt-2 , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that functions as a C-S lyase. Egt-2 cleaves the C-S bond of hercynylcysteine sulfoxide to release ergothioneine, pyruvate, and ammonia.[3]

Quantitative Analysis of Ergothioneine Production in Fungi

The production of ergothioneine varies significantly among different fungal species and can be substantially enhanced through genetic engineering and optimization of culture conditions. The following tables summarize quantitative data on ergothioneine yields in wild-type and genetically modified fungi.

| Fungal Species | Strain | Ergothioneine Yield | Reference |

| Pleurotus citrinopileatus | Wild-type | 822.1 ± 20.6 mg/kg (dry sample) | [4] |

| Agaricus bisporus | Wild-type | 1.39 ± 0.014 mg/kg (dry sample) | [4] |

| Ganoderma neo-japonicum | Wild-type (mycelia) | 0.72 mg/g (dry weight) | [5] |

| Aspergillus oryzae | Wild-type | 11.5 mg/kg (media) | [6] |

Table 1: Ergothioneine Production in Wild-Type Fungi

| Fungal Species | Genetic Modification | Ergothioneine Yield | Fold Increase | Reference |

| Aspergillus oryzae | Overexpression of N. crassa egt-1 and egt-2 | 231 mg/kg (media) | ~20 | [7] |

| Aspergillus oryzae | Overexpression of N. crassa NcEgt1 and C. militaris CmEgt2 | 15.17 mg/g (dry weight) | - | [8] |

| Aspergillus oryzae | Overexpression with glucose and methionine supplementation | 20.03 mg/g (dry weight) | ~8 | [8] |

| Saccharomyces cerevisiae | Expression of A. fumigatus egtA | 7.93 mg/L (extracellular) | - | [6] |

| Saccharomyces cerevisiae | Expression of N. crassa egt-1 and C. purpurea egt-2 | 598 ± 18 mg/L | - | [7] |

Table 2: Enhanced Ergothioneine Production in Genetically Modified Fungi

Key Experimental Protocols

Quantification of Ergothioneine by HPLC

This protocol is adapted from methodologies used for analyzing ergothioneine in mushroom samples.[9][10]

1. Sample Preparation (Extraction): a. Weigh 500 mg of lyophilized and powdered fungal mycelia or fruiting body. b. Add 7 mL of cold extraction solution (70% ethanol containing 10 mM dithiothreitol (DTT), 100 µM betaine, and 100 µM 2-mercapto-1-methyl-imidazole) and 3 mL of deionized water. c. Vortex vigorously for 20 minutes. d. Centrifuge at 3650 x g for 20 minutes. e. Filter the supernatant through a 0.45 µm nylon membrane filter prior to HPLC analysis.

2. HPLC Conditions:

- Column: InertSustain PFP (5 µm, 150 x 4.6 mm I.D.) or equivalent C18 column.[4][10]

- Mobile Phase: Isocratic elution with 0.05% acetic acid in water.[10]

- Flow Rate: 1.0 mL/min.[10]

- Column Temperature: 40 °C.[10]

- Detection: UV at 250 nm.[10]

- Injection Volume: 20 µL.[10]

- Quantification: Based on a standard curve generated with pure ergothioneine.

Quantification of Ergothioneine by LC-MS/MS

This protocol provides a highly sensitive and specific method for ergothioneine quantification.[11]

1. Sample Preparation (Protein Precipitation and Extraction): a. To 100 µL of fungal extract or culture supernatant, add 10 µL of a deuterated ergothioneine internal standard (Ergothioneine-d3). b. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. c. Vortex for 30 seconds and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC Column: A suitable reversed-phase C18 column.[4]

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

- Flow Rate: 0.4 mL/min.[11]

- Column Temperature: 40 °C.[11]

- Injection Volume: 2 µL.[11]

- Mass Spectrometry: Electrospray ionization (ESI) in positive mode.[11]

- MRM Transitions:

- Ergothioneine: m/z 230 > 127[11]

- Ergothioneine-d3: m/z 233 > 130 (or appropriate transition)

Gene Knockout in Neurospora crassa

This protocol is a generalized procedure based on established high-throughput methods for generating gene replacement mutants in Neurospora crassa.[12][13][14][15]

1. Construction of the Knockout Cassette: a. Use PCR to amplify ~1-3 kb regions of the 5' and 3' flanking sequences of the target gene from genomic DNA. b. Design primers with tails containing sequences homologous to a selectable marker cassette (e.g., hygromycin resistance - hph) and a cloning vector. c. Amplify the selectable marker cassette. d. Assemble the 5' flank, marker cassette, and 3' flank into a linearized plasmid vector using yeast recombinational cloning.

2. Neurospora crassa Transformation: a. Prepare electrocompetent conidia from a suitable recipient strain (e.g., a mus-51 or mus-52 knockout to increase homologous recombination rates). b. Electroporate the purified knockout cassette DNA into the conidia. c. Plate the transformed conidia on regeneration agar containing the appropriate selective agent (e.g., hygromycin).

3. Verification of Transformants: a. Isolate individual transformant colonies. b. Perform PCR using primers flanking the integration site and internal to the marker cassette to screen for homologous recombination events. c. Confirm the gene replacement and the absence of ectopic integrations by Southern blot analysis. d. Isolate homokaryotic strains through sexual crosses.

Signaling Pathways and Regulation

The expression of ergothioneine biosynthetic genes is regulated by various environmental and cellular signals, primarily as a defense mechanism against oxidative stress.

Oxidative Stress Response

In Aspergillus fumigatus, ergothioneine plays a crucial role in protecting the fungus from high levels of oxidative stress.[16][17] Deletion of the egtA gene leads to increased sensitivity to hydrogen peroxide (H₂O₂) and menadione.[17] A deficiency in both ergothioneine and the key oxidative stress response transcription factor Yap1 results in extreme susceptibility to oxidative stress.[16][17] This suggests a functional link and potential co-regulation between the ergothioneine biosynthesis pathway and the general oxidative stress response network.

Nutrient Availability and Other Stressors

In the fission yeast Schizosaccharomyces pombe, ergothioneine levels are significantly upregulated in response to nitrogen and glucose starvation, indicating a role in cellular homeostasis during nutrient-limited conditions.[7] Furthermore, light, particularly blue light, has been shown to influence ergothioneine content in oyster mushrooms.[18][19]

The following diagram illustrates the known inputs into the regulation of ergothioneine synthesis in fungi.

Caption: Signaling inputs influencing fungal ergothioneine biosynthesis.

Experimental and Logical Workflows

Workflow for Enhancing Ergothioneine Production

The following diagram outlines a typical workflow for the genetic engineering of a fungal host for enhanced ergothioneine production.

Caption: A generalized workflow for developing high-yield ergothioneine fungal strains.

Ergothioneine Biosynthetic Pathway Diagram

This diagram details the enzymatic steps in the fungal ergothioneine biosynthetic pathway.

Caption: The two-enzyme pathway for ergothioneine synthesis in fungi.

References

- 1. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Ergothioneine Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Single Aspergillus fumigatus Gene Enables Ergothioneine Biosynthesis and Secretion by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. glsciences.com [glsciences.com]

- 11. benchchem.com [benchchem.com]

- 12. fgsc.net [fgsc.net]

- 13. High-Throughput Production of Gene Replacement Mutants in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]